molecular formula C19H26N2O6 B6300663 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid CAS No. 2200388-70-9

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid

Cat. No.: B6300663
CAS No.: 2200388-70-9
M. Wt: 378.4 g/mol
InChI Key: OKXKHRRHRTZBJM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the protection of the diazepane ring with benzyloxycarbonyl and tert-butoxycarbonyl groups, followed by carboxylation to introduce the carboxylic acid functionality. The reaction conditions often require the use of specific reagents such as triethylamine and dimethylformamide, and the process is carried out under controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale manufacturing. This includes the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

When compared to similar compounds, 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid stands out due to its unique structural features and versatile reactivity. Similar compounds include:

The uniqueness of this compound lies in its dual protective groups and the presence of the diazepane ring, which confer specific reactivity and stability advantages.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-1,4-diazepane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-20(11-15(12-21)16(22)23)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXKHRRHRTZBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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